Cas no 62346-14-9 (4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-)

62346-14-9 structure
Productnaam:4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
- 7
- Luteolin 5,3'-dimethyl ether
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
- CHEBI:69455
- 5,3'-di-O-methylluteolin
- 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one
- 62346-14-9
- SCHEMBL4321016
- DTXSID801308421
- Chrysoeriol 5-methyl ether
- LMPK12110967
- 7,4'-dihydroxy-5,3'-dimethoxyflavone
- AKOS040762709
- starbld0025807
- Q27137792
- 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one
- CHEMBL4213477
- 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-1-benzopyran-4-one
- Luteolin 5,3a(2)-dimethyl ether
-
- Inchi: InChI=1S/C17H14O6/c1-21-14-5-9(3-4-11(14)19)13-8-12(20)17-15(22-2)6-10(18)7-16(17)23-13/h3-8,18-19H,1-2H3
- InChI-sleutel: JDMXMMBASFOTIF-UHFFFAOYSA-N
- LACHT: COc1cc(ccc1O)c2cc(=O)c3c(o2)cc(cc3OC)O
Berekende eigenschappen
- Exacte massa: 314.07902
- Monoisotopische massa: 314.07903816g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 476
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 85.2Ų
Experimentele eigenschappen
- Kleur/vorm: Yellow powder
- Dichtheid: 1.4±0.1 g/cm3
- Kookpunt: 592.9±50.0 °C at 760 mmHg
- Vlampunt: 223.2±23.6 °C
- PSA: 85.22
- Dampfdruk: 0.0±1.7 mmHg at 25°C
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5508-5mg |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 5mg |
¥ 11200 | 2024-07-24 | ||
TargetMol Chemicals | TN5508-1 ml * 10 mm |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 1 ml * 10 mm |
¥ 11200 | 2024-07-24 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L28750-5 mg |
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- |
62346-14-9 | 5mg |
¥4640.0 | 2021-09-09 | ||
TargetMol Chemicals | TN5508-1 mL * 10 mM (in DMSO) |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11,200 | 2023-07-11 | |
TargetMol Chemicals | TN5508-5mg |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 5mg |
¥ 11200 | 2024-07-19 | ||
TargetMol Chemicals | TN5508-5 mg |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 98% | 5mg |
¥ 11,200 | 2023-07-11 | |
TargetMol Chemicals | TN5508-1 ml * 10 mm |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 1 ml * 10 mm |
¥ 11200 | 2024-07-19 |
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Gerelateerde literatuur
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden 5-O-gemethyleerde flavonoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden O-methylgeëstereerde flavonoïden 5-O-gemethyleerde flavonoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Aldehyde/Keton
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie

Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
